molecular formula C14H19ClN4O3 B2998218 Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate CAS No. 2196868-26-3

Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate

Cat. No. B2998218
CAS RN: 2196868-26-3
M. Wt: 326.78
InChI Key: BJKPVOIINZGESS-SNVBAGLBSA-N
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Description

Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate is a chemical compound with potential applications in scientific research. It belongs to the class of azetidine-1-carboxylic acid derivatives and is commonly referred to as this compound. This compound has gained attention in recent years due to its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as proteases and kinases, which are involved in various cellular processes. By inhibiting these enzymes, tert-butyl (this compound)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate may have potential therapeutic applications.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which may have potential therapeutic applications. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

Tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug discovery research. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antimicrobial agents. However, one limitation is that the synthesis process is complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for research involving tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate. One potential direction is to further investigate its inhibitory activity against certain enzymes and its potential therapeutic applications. Another direction is to explore its antibacterial and antifungal properties and its potential use in the development of new antimicrobial agents. Additionally, further research could be done to optimize the synthesis process and develop more efficient methods for obtaining the compound.

Synthesis Methods

The synthesis of tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate is a complex process that involves several steps. The synthesis process involves the reaction of tert-butyl (this compound)-2-aminomethylazetidine-1-carboxylate with 3-chloropyrazine-2-carbonyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

Tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate has potential applications in scientific research. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug discovery research. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antimicrobial agents.

properties

IUPAC Name

tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-4-10(19)12(20)18-8-9-11(15)17-6-5-16-9/h5-6,10H,4,7-8H2,1-3H3,(H,18,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPVOIINZGESS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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